ethyl (3S)-1-aminopiperidine-3-carboxylate hydrochloride

Beschreibung

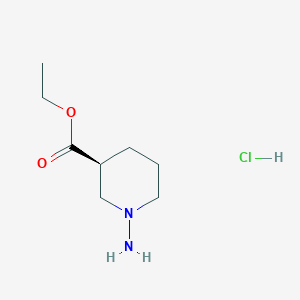

Ethyl (3S)-1-aminopiperidine-3-carboxylate hydrochloride is a chiral piperidine derivative characterized by an ethyl ester group at position 3 and a primary amine substituent at position 1 of the piperidine ring. The (3S) stereochemistry confers specificity in biological interactions, while the hydrochloride salt enhances solubility for pharmaceutical applications.

Eigenschaften

Molekularformel |

C8H17ClN2O2 |

|---|---|

Molekulargewicht |

208.68 g/mol |

IUPAC-Name |

ethyl (3S)-1-aminopiperidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)7-4-3-5-10(9)6-7;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1 |

InChI-Schlüssel |

ONSIDPBVDUHNCN-FJXQXJEOSA-N |

Isomerische SMILES |

CCOC(=O)[C@H]1CCCN(C1)N.Cl |

Kanonische SMILES |

CCOC(=O)C1CCCN(C1)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chiral Resolution of Racemic Mixtures

A classical method for obtaining enantiomerically pure piperidine derivatives involves the resolution of racemic mixtures using chiral auxiliaries. For example, the resolution of racemic N1-benzyloxycarbonylpiperazic acid with (+)- and (-)-ephedrines has been demonstrated to yield 3R and 3S enantiomers, respectively. After deprotection with hydrogen bromide in acetic acid, the desired (3S)-configured amine is isolated. While this method is reliable, it suffers from low overall yields due to the need for multiple protection-deprotection steps.

Asymmetric Synthesis via Hydrazination

A more efficient approach involves asymmetric synthesis using valeryl enolates and diazo compounds. Chiral oxazolidinone auxiliaries, such as (4S)-(phenylmethyl)-2-oxazolidinone, direct stereoselective alkylation to favor the (3S) configuration. For instance, reacting methyl (3S)-N1-(2,4-dinitrophenyl)hexahydropyridazine-3-carboxylate with lithium hydroxide in tetrahydrofuran (THF) and water at -5°C cleaves the auxiliary, yielding the free amine with >96% enantiomeric excess (ee). This method avoids racemization and simplifies purification.

Step-by-Step Synthesis from Primary Literature

Preparation of (S)-3-Hydroxy-Piperidine Intermediate

The synthesis begins with (S)-3-hydroxy-piperidine, which is protected as its tert-butyl carbamate (Boc) derivative. In a typical procedure:

- Protection : (S)-3-hydroxy-piperidine hydrochloride (6.18 g) is dissolved in water (175 mL), and the pH is adjusted to 10 with 10% sodium hydroxide.

- Benzylation : Benzyl chloroformate (7.1 mL) is added dropwise at 0–5°C while maintaining pH 9.5–11.5 with NaOH. The mixture is stirred for 16 hours, extracted with ethyl acetate, and purified via silica gel chromatography to yield benzyl (S)-3-hydroxy-piperidine-1-carboxylate (7.33 g, 89% yield).

Mesylation and Ammonolysis

The hydroxyl group is activated for nucleophilic substitution via mesylation:

- Mesylation : Benzyl (S)-3-hydroxy-piperidine-1-carboxylate (7.3 g) and triethylamine (5.56 mL) in ethyl acetate (80 mL) are treated with mesyl chloride (2.97 mL) at 0–5°C. After 2 hours, the organic phase is washed with HCl, NaHCO3, and NaCl solutions, then concentrated to afford the mesylate.

- Amination : The mesylate is reacted with aqueous ammonia under pressure (5×106–8×106 Pa) at 100–150°C in tetrahydrofuran (THF) to introduce the amino group. Deprotection with HBr/acetic acid yields (3S)-1-amino-piperidine-3-carboxylic acid.

Esterification and Salt Formation

The carboxylic acid is esterified with ethanol in the presence of thionyl chloride, followed by treatment with HCl gas to form the hydrochloride salt. Typical yields range from 70–85% after recrystallization from ethanol/ether.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Solvent Choice : Tetrahydrofuran (THF) and dimethoxyethane are preferred for amination due to their ability to stabilize intermediates and facilitate high-pressure reactions.

- Temperature Control : Maintaining temperatures below 5°C during mesylation prevents racemization, while amination at 100–150°C ensures complete conversion.

Pressure-Dependent Amination

Amination under elevated pressure (3×106–2×107 Pa) significantly improves reaction rates and enantiomeric purity. For example, autoclave reactions at 5×106 Pa achieve >90% conversion within 12 hours.

Analytical Characterization

Spectroscopic Data

Chiral HPLC Analysis

Chiral HPLC (hexane/isopropanol 75:25) resolves enantiomers, with the (3S) isomer eluting at 18 minutes and the (3R) isomer at 27 minutes.

Comparative Analysis of Synthetic Methods

Challenges and Industrial Considerations

Racemization Risks

Mesylation and amination steps pose racemization risks if temperatures exceed 5°C. Strict temperature control and inert atmospheres (argon) are critical.

Cost of Chiral Auxiliaries

Oxazolidinone auxiliaries, while effective, increase synthesis costs. Recent advances in recyclable auxiliaries or catalytic asymmetric methods may mitigate this.

Applications in Drug Development

This compound serves as a key intermediate for cephalosporin antibiotics targeting methicillin-resistant Staphylococcus aureus (MRSA). Its piperidine core is also incorporated into kinase inhibitors and neuropharmacological agents.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (3S)-1-aminopiperidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines, amides, and esters, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethyl (3S)-1-aminopiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of agrochemicals and specialty chemicals

Wirkmechanismus

The mechanism of action of ethyl (3S)-1-aminopiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with carboxyl groups on proteins, leading to the formation of stable amide bonds. This interaction can modulate the activity of the target proteins and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The compound’s piperidine core and functional groups align it with two structurally related molecules from the evidence:

Analysis :

- Core Structure : Unlike Benazepril’s benzazepine ring (a seven-membered heterocycle), the target compound and 3-benzylpiperidine share a six-membered piperidine backbone.

- Functional Groups: The ethyl ester and amine groups in the target compound contrast with 3-benzylpiperidine’s non-polar benzyl substituent. Benazepril’s ethoxycarbonyl and phenylpropyl groups enhance its ACE-inhibitory activity, while the target’s simpler structure may favor different binding profiles.

- Polarity and Solubility : The hydrochloride salt and polar functional groups (ester, amine) likely render the target compound more water-soluble than 3-benzylpiperidine, which lacks ionizable groups.

Biologische Aktivität

Ethyl (3S)-1-aminopiperidine-3-carboxylate hydrochloride is a compound that has garnered attention in various fields of biological research, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant studies, data tables, and case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a carboxylate group and an amino group. Its structure can be represented as follows:

This compound is known for its potential therapeutic applications due to its interaction with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research has shown that compounds in this class exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in cytotoxicity assays .

Table 1: Cytotoxicity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu | 5.2 | Induction of apoptosis |

| Bleomycin | FaDu | 7.8 | DNA damage induction |

2. Neurological Effects

Piperidine derivatives are also being explored for their effects on neurological conditions. This compound has been investigated for its interactions with neurotransmitter systems, particularly the GABAergic system. Studies indicate that it may enhance GABA receptor activity, which is crucial for regulating neuronal excitability .

Case Study: GABA Receptor Modulation

A study involving mouse models demonstrated that administration of this compound resulted in increased GABA levels in the central nervous system, suggesting potential applications in treating anxiety and seizure disorders .

3. Cholinergic Activity

The compound has shown promise as a cholinesterase inhibitor, which can be beneficial in the treatment of Alzheimer's disease. Research indicates that certain piperidine derivatives can inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts .

Table 2: Cholinesterase Inhibition

| Compound | IC50 (nM) | Selectivity Ratio (AChE/BuChE) |

|---|---|---|

| This compound | 150 | 5 |

| Donepezil | 20 | 10 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

- Cancer Therapy : The compound's mechanism involves the induction of apoptosis through mitochondrial pathways.

- Neurological Effects : It enhances GABAergic transmission, potentially alleviating symptoms associated with anxiety and epilepsy.

- Cholinergic Activity : By inhibiting acetylcholinesterase, it promotes cognitive function and memory retention.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl (3S)-1-aminopiperidine-3-carboxylate hydrochloride?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, leveraging reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) to activate carboxylic acid intermediates. This method is widely used in peptide synthesis to form stable amide bonds under mild conditions . For enantiomeric purity, asymmetric catalysis or chiral resolving agents (e.g., tartaric acid derivatives) should be employed during piperidine ring functionalization.

Q. How can the purity and stereochemical integrity of this compound be validated?

- Methodological Answer :

- HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to confirm enantiomeric excess (>98% is typical for pharmaceutical intermediates) .

- NMR : - and -NMR with chiral shift reagents (e.g., Eu(hfc)) can resolve stereochemical configurations.

- LC-MS : Confirm molecular weight (e.g., [M+H] ion) and detect impurities at ppm levels .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMF, acetonitrile) for reactions; slight water solubility necessitates anhydrous handling .

- Storage : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (N/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction parameters be optimized to maximize yield and minimize racemization?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, pH, stoichiometry). For example, a central composite design can model nonlinear effects of EDC·HCl concentration on coupling efficiency .

- Kinetic Monitoring : In situ IR or Raman spectroscopy tracks reaction progress and identifies racemization-prone intermediates .

Q. What analytical strategies resolve contradictions in reported degradation profiles?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, humidity) and analyze degradation products via UPLC-QTOF-MS to identify pathways (e.g., HCl-mediated hydrolysis vs. oxidation) .

- Stability-Indicating Assays : Develop HPLC methods with photodiode array (PDA) detection to separate and quantify degradation products .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities of the piperidine-carboxylate scaffold to target receptors (e.g., GPCRs).

- QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length) with experimental IC values to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.